1-Isocyanato-2-methanesulfonylethane
Overview
Description
1-Isocyanato-2-methanesulfonylethane is a chemical compound with the molecular formula C₄H₇NO₃S and a molecular weight of 149.17 g/mol . It is characterized by the presence of an isocyanate group (-NCO) and a methanesulfonyl group (-SO₂CH₃) attached to an ethane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-methanesulfonylethane can be synthesized through several methods. One common approach involves the reaction of 2-chloroethyl methanesulfonate with sodium azide to form 2-azidoethyl methanesulfonate. This intermediate is then treated with triphenylphosphine to yield 2-isocyanatoethyl methanesulfonate, which is subsequently hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Isocyanato-2-methanesulfonylethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Hydrolysis: Water or aqueous acids/bases
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Ureas: Formed from reaction with amines
Carbamates: Formed from reaction with alcohols
Thiocarbamates: Formed from reaction with thiols
Amines and Carbon Dioxide: Formed from hydrolysis
Scientific Research Applications
1-Isocyanato-2-methanesulfonylethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isocyanato-2-methanesulfonylethane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic functional groups, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the synthesis of ureas, carbamates, and thiocarbamates . The methanesulfonyl group can also participate in reactions, contributing to the compound’s overall reactivity and versatility .
Comparison with Similar Compounds
1-Isocyanato-2-methanesulfonylethane can be compared with other isocyanate compounds, such as:
Phenyl isocyanate: Contains a phenyl group instead of a methanesulfonyl group.
Methyl isocyanate: Contains a methyl group instead of a methanesulfonyl group.
Ethyl isocyanate: Contains an ethyl group instead of a methanesulfonyl group.
This compound is unique due to the presence of both an isocyanate group and a methanesulfonyl group, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
1-isocyanato-2-methylsulfonylethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-9(7,8)3-2-5-4-6/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXHBBHPCQATEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631912-32-8 | |
Record name | 1-isocyanato-2-methanesulfonylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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